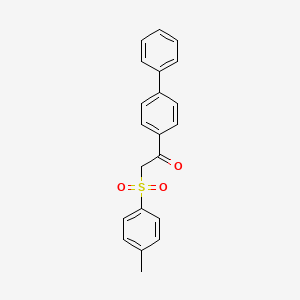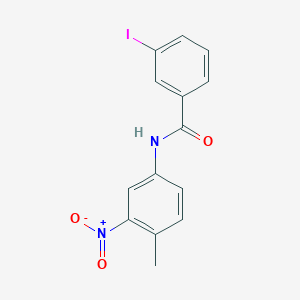![molecular formula C12H13N5O2S B3523067 N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide](/img/structure/B3523067.png)
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide
概要
説明
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is a synthetic organic compound characterized by the presence of a triazole ring, a sulfanyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a catalyst to facilitate the cyclization process.
-
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol and promote nucleophilic substitution.
-
Acetylation: : The acetyl group is introduced by reacting the sulfanyl-triazole intermediate with acetic anhydride or acetyl chloride. This step is typically performed under basic conditions to neutralize the by-products and drive the reaction to completion.
-
Formation of the Benzamide Moiety: : The final step involves the reaction of the acetylated intermediate with 4-methylbenzoic acid or its derivatives. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the triazole ring or the benzamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group. Halogenated reagents or alkylating agents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced benzamide derivatives.
Substitution: Substituted triazole derivatives, substituted benzamide derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new drugs.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The sulfanyl group can undergo oxidation-reduction reactions, modulating the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzamide: Lacks the methyl group on the benzamide moiety.
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-nitrobenzamide: Contains a nitro group instead of a methyl group.
Uniqueness
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-2-4-8(5-3-7)10(19)14-9(18)6-20-12-15-11(13)16-17-12/h2-5H,6H2,1H3,(H,14,18,19)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEIIZYFMFWRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3522987.png)
![1-(3,4-DIMETHOXYPHENYL)-2-(2-PHENYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE](/img/structure/B3522995.png)
![[4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]bis(phenylmethanone)](/img/structure/B3523017.png)
![2-[(4-methylphenyl)sulfonyl]-1-(2-nitrophenyl)ethanone](/img/structure/B3523019.png)

![1-[4-(4-Iodophenyl)phenyl]-2-(4-methylphenyl)sulfonylethanone](/img/structure/B3523031.png)

![N-(2-ethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3523055.png)
![2-(2,4-DICHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3523061.png)

![4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]benzamide](/img/structure/B3523071.png)
![ethyl 5-acetyl-2-[(3-cyclohexylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523078.png)
![4-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]benzamide](/img/structure/B3523086.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B3523091.png)
